Tert-butyl 2-mercaptobenzoate

Description

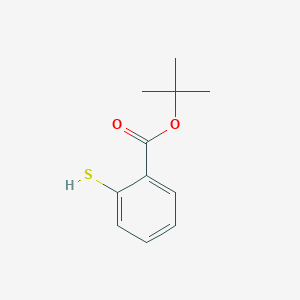

Tert-butyl 2-mercaptobenzoate is a benzoic acid derivative featuring a tert-butyl ester group and a mercapto (-SH) substituent at the ortho (2-) position of the aromatic ring. The tert-butyl group is known for imparting steric bulk and influencing stability, while the mercapto group introduces reactivity typical of thiols, such as oxidation susceptibility and nucleophilic behavior. This compound may find applications in organic synthesis, pharmaceuticals, or as a ligand in catalysis, though specific data on its uses or hazards are absent in the provided sources.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

tert-butyl 2-sulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)8-6-4-5-7-9(8)14/h4-7,14H,1-3H3 |

InChI Key |

JCJCAEFVDYJKKI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1S |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1S |

Origin of Product |

United States |

Chemical Reactions Analysis

Transesterification and Aminolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes PCl₃-mediated transesterification and aminolysis to form diverse esters or amides. This reaction proceeds via an acid chloride intermediate under mild conditions .

Key Findings:

-

Conditions : PCl₃ (1.0 equiv.) in CH₃CN at 80°C for 3–11 hours, followed by alcohol/amine addition.

-

Scope :

| Entry | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | Methyl alcohol | Methyl benzoate | 92 | Sealed tube, air, 80°C |

| 2 | Cyclohexanol | Cyclohexyl benzoate | 87 | 11 h, 80°C |

| 3 | 4-Nitroaniline | 4-Nitrobenzamide | 89 | 3 h, 80°C |

Mechanism :

-

PCl₃ generates HCl, promoting ester hydrolysis to the carboxylic acid.

-

Acid reacts with PCl₃ to form an acyl chloride.

Base-Catalyzed Hydrolysis

The tert-butyl ester undergoes hydrolysis under basic conditions, forming 2-mercaptobenzoic acid. A study demonstrated voltage-modulated reactivity on gold electrodes using 3M KOH .

-

Key Insight : Applied voltage (Stark effect) alters electron density at the ester group, accelerating hydrolysis .

-

Monitoring : Reaction progress tracked via surface-enhanced Raman spectroscopy (SERS) .

S-Methylation of the Mercapto Group

The ─SH group reacts with methanol under acidic conditions to form methyl thioethers . This proceeds via nucleophilic attack on the protonated methanol .

Example :

-

Conditions : H₂SO₄ in methanol, reflux for 8 hours.

-

Outcome : Methylation at sulfur (62% yield) without ester migration .

Deprotonation and Salt Formation

The mercapto group is deprotonated by strong bases (e.g., LiH) to form thiolate salts , useful in demethylation reactions .

Application :

Thioester Formation

The thiolate intermediate reacts with acyl chlorides to yield thioesters via nucleophilic substitution .

Example :

Electrochemical Modulation

Hydrolysis rates of tert-butyl 4-mercaptobenzoate (analogous compound) are enhanced by applied voltages on gold electrodes, showcasing electrochemically tunable reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

*Hypothetical data inferred from structural analogs.

- Polarity : The mercapto group increases polarity compared to halogens (Br, F), affecting solubility and chromatographic behavior.

Reactivity

- Oxidation : The -SH group in this compound is prone to oxidation, forming disulfide bridges (e.g., R-S-S-R), a behavior absent in halogenated analogs .

- Acid/Base Reactions: Tert-butyl alcohol decomposes with strong acids (e.g., HCl, H₂SO₄) to release isobutylene gas . Similar acid-catalyzed cleavage may occur in tert-butyl benzoate derivatives. The ester group in benzoate derivatives may hydrolyze under basic conditions, yielding tert-butanol and the corresponding benzoic acid.

- Incompatibilities :

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from tert-butyl alcohol and halogenated benzoates. Key gaps include:

- Reactivity Data: No information on the mercapto group’s impact on ester stability or catalytic behavior.

- Toxicity Profiles : While tert-butyl alcohol is hepatotoxic , the mercapto derivative’s toxicity remains speculative.

- Regulatory Status : Halogenated analogs may have distinct regulatory requirements compared to sulfur-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.